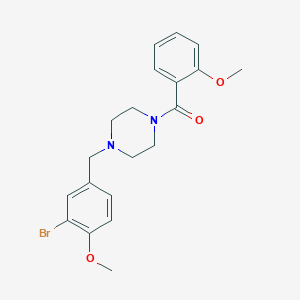![molecular formula C14H20N2O5S B247566 1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine, also known as MPMP, is a novel compound that has gained significant attention in scientific research due to its potential pharmacological properties. MPMP is a piperazine derivative that exhibits a unique chemical structure and has been found to have various biological activities.
Wirkmechanismus
The exact mechanism of action of 1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine is not yet fully understood. However, it has been suggested that this compound may act by inhibiting the activity of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor, and its inhibition can lead to a decrease in blood pressure. This compound has also been found to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to decrease blood pressure in hypertensive rats, inhibit the production of inflammatory cytokines and prostaglandins, and exhibit antitumor activity in vitro. This compound has also been found to have a protective effect on the liver and kidneys in animal models of liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized with a moderate yield. It has also been extensively studied in vitro and in vivo, and its pharmacological properties have been well characterized. However, the limitations of this compound include its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of hypertension, inflammation, and cancer. Another direction is to study its mechanism of action in more detail to better understand its pharmacological properties. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may also be areas of future research.
Synthesemethoden
The synthesis of 1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine involves the reaction of 4-methoxyphenol with acetyl chloride to obtain 1-(4-methoxyphenoxy)acetone. This intermediate is then reacted with methylsulfonyl chloride and piperazine to obtain the final product, this compound. The overall yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine has been found to exhibit various pharmacological properties, including antihypertensive, anti-inflammatory, and analgesic effects. It has also been reported to have potential antitumor activity. This compound has been extensively studied in vitro and in vivo, and the results have shown promising therapeutic potential.
Eigenschaften
Molekularformel |
C14H20N2O5S |
|---|---|
Molekulargewicht |
328.39 g/mol |
IUPAC-Name |
2-(4-methoxyphenoxy)-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C14H20N2O5S/c1-20-12-3-5-13(6-4-12)21-11-14(17)15-7-9-16(10-8-15)22(2,18)19/h3-6H,7-11H2,1-2H3 |
InChI-Schlüssel |
KUJUNJAXRGYFOI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bicyclo[2.2.1]hept-2-yl-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247483.png)


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)


![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)

![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)

![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
